Pentacloroanilina

Descripción general

Descripción

Se utiliza principalmente en el tratamiento de la psoriasis, una enfermedad crónica de la piel caracterizada por parches rojos y escamosos . La calcipotriena ayuda a regular el crecimiento y la diferenciación de las células de la piel, lo que la hace efectiva para controlar los síntomas de la psoriasis .

Aplicaciones Científicas De Investigación

La calcipotriena tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los análogos de la vitamina D y su síntesis.

Biología: Se investiga su papel en la regulación del crecimiento y la diferenciación celular.

Medicina: Se utiliza principalmente en el tratamiento de la psoriasis y otras enfermedades de la piel

Industria: Se incorpora en formulaciones tópicas para mejorar la administración y la eficacia del fármaco.

Mecanismo De Acción

La calcipotriena ejerce sus efectos uniéndose al receptor de vitamina D (VDR), que es parte de la superfamilia de receptores esteroides/tiroideos . Esta unión modula la expresión génica relacionada con la diferenciación y proliferación celular. Los principales objetivos moleculares incluyen:

Queratinocitos: La calcipotriena inhibe la proliferación de estas células de la piel, reduciendo los síntomas de la psoriasis.

Análisis Bioquímico

Biochemical Properties

Pentachloroaniline participates in biochemical reactions, specifically in biodechlorination processes

Cellular Effects

It has been suggested that Pentachloroaniline may have potential toxic effects

Molecular Mechanism

It is known to undergo biodechlorination under certain conditions

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Pentachloroaniline is involved in the metabolic pathway of biodechlorination

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La calcipotriena se sintetiza a través de un proceso de múltiples pasos que comienza con precursores fácilmente disponibles. La síntesis implica la formación de un esqueleto secosteroide, que es característico de los derivados de la vitamina D . Los pasos clave incluyen:

Formación del esqueleto secosteroide: Esto implica la escisión del anillo B del núcleo esteroide.

Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas para imitar la estructura del calcitriol.

Modificación de la cadena lateral: Adición de una cadena lateral para mejorar la actividad biológica del compuesto.

Métodos de Producción Industrial

En entornos industriales, la calcipotriena se produce utilizando nanopartículas de lípidos sólidos (SLN) para mejorar su estabilidad y eficacia . La preparación implica:

Encapsulación en lípidos sólidos: Esto mejora la permeabilidad y la liberación lenta del fármaco.

Pruebas de estabilidad: Asegurar la estabilidad de las nanopartículas a bajas temperaturas (alrededor de 4 °C) para mantener la eficacia.

Análisis De Reacciones Químicas

Tipos de Reacciones

La calcipotriena sufre varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar grupos hidroxilo.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de átomos o grupos específicos dentro de la molécula.

Reactivos y Condiciones Comunes

Agentes oxidantes: Se utilizan para reacciones de hidroxilación.

Agentes reductores: Se emplean en reacciones de reducción para modificar la estructura.

Catalizadores: A menudo se utilizan para facilitar las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y estructuras secosteroides modificadas, que mejoran la actividad biológica de la calcipotriena .

Comparación Con Compuestos Similares

Compuestos Similares

Calcitriol: La forma natural de vitamina D, utilizada en el tratamiento de diversas afecciones, incluida la psoriasis.

Dipropionato de betametasona: Un corticosteroide sintético que a menudo se combina con calcipotriena para mejorar la eficacia.

Singularidad de la Calcipotriena

La calcipotriena es única en su capacidad para modular selectivamente el receptor de vitamina D con efectos mínimos en el metabolismo del calcio . Esto la convierte en una opción más segura para el uso a largo plazo en el tratamiento de la psoriasis en comparación con otros análogos de la vitamina D.

Propiedades

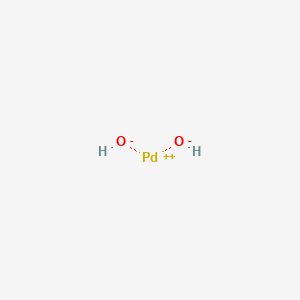

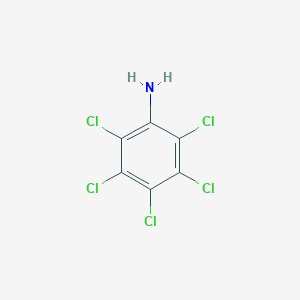

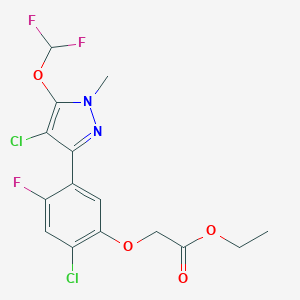

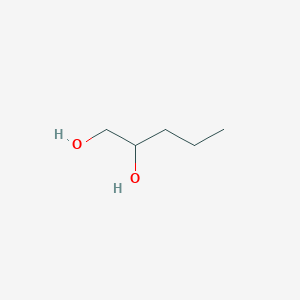

IUPAC Name |

2,3,4,5,6-pentachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037584 | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline solid; [MSDSonline] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000035 [mmHg] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

527-20-8 | |

| Record name | Pentachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5QVL647I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235 °C | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How persistent is Pentachloroaniline in the soil environment?

A1: Pentachloroaniline (PCA) is a highly persistent compound in soil. Studies show it can remain in the soil for extended periods, even after the application of its parent compound, Pentachloronitrobenzene (PCNB), has been discontinued. [, , ]

Q2: What are the main degradation pathways of Pentachloroaniline in soil?

A2: While PCA is persistent, it can degrade in soil primarily through two mechanisms: volatilization and biodegradation. Interestingly, biodegradation tends to be more efficient under anaerobic conditions. []

Q3: Can Pentachloroaniline be taken up by plants grown in contaminated soil?

A3: Yes, research indicates that PCA can be absorbed by crops from contaminated soils, particularly accumulating in the surface tissues of roots in direct contact with the soil. []

Q4: What strategies can be employed to reduce Pentachloroaniline uptake by crops?

A4: Amending contaminated soil with activated charcoal has shown promise in reducing PCA uptake by cucumbers. This method increases the soil's capacity to bind PCA, thereby decreasing its bioavailability to plants. []

Q5: What analytical methods are commonly used to detect and quantify Pentachloroaniline in environmental samples?

A7: Gas chromatography coupled with electron capture detection (GC-ECD) is a widely used technique for analyzing PCA residues in soil and plant samples. This method offers high sensitivity and selectivity for detecting trace amounts of PCA. [, , , , ]

Q6: Are there alternative techniques for analyzing Pentachloroaniline in complex matrices?

A8: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Mass Fragmentography have also been employed for the identification and quantification of PCA and its related compounds in environmental matrices. These methods provide more detailed structural information, enabling the identification of specific isomers and metabolites. [, , ]

Q7: How can the bioavailability of Pentachloroaniline in aqueous environments be assessed?

A9: Kinetic solid-phase extraction using C-18 Empore disks has been successfully utilized to estimate the freely dissolved concentration of PCA in water, which directly correlates with its bioavailability. This technique is valuable for understanding the impact of factors like dissolved organic matter on PCA's bioavailability. [, ]

Q8: How is Pentachloroaniline metabolized in biological systems?

A10: Research suggests that PCA can be metabolized by various microorganisms. One identified pathway involves the conversion of PCA to Pentachlorothioanisole (PCTA). [] Further studies in rats identified various metabolites, including methylthio derivatives and products of dechlorination and oxidation. []

Q9: Does the presence of nitrate affect the microbial transformation of Pentachloroaniline?

A11: Yes, studies have shown that high nitrate concentrations can significantly impact the microbial dechlorination of PCA. Nitrate reduction can lead to the accumulation of toxic intermediates like nitric oxide and nitrous oxide, hindering the complete degradation of PCA. []

Q10: What is the molecular formula and weight of Pentachloroaniline?

A10: The molecular formula of Pentachloroaniline is C6Cl5N, and its molecular weight is 265.35 g/mol.

Q11: What spectroscopic techniques are useful for characterizing Pentachloroaniline?

A13: Raman and infrared spectroscopy have been employed to analyze the vibrational modes and structural characteristics of PCA. []

Q12: Have any computational chemistry studies been conducted on Pentachloroaniline?

A15: Yes, theoretical investigations have explored the sequential reductive dechlorination pathways of PCA using thermodynamic calculations and electronic property analysis. These studies aimed to predict the distribution of dechlorination products and understand the factors governing the dechlorination process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)

![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)